1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound features a chloro and thio group attached to a propanol structure, making it unique in its chemical reactivity and potential biological activity. The compound is often explored for its applications in medicinal chemistry and agrochemicals.
The synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol typically involves the reaction of 1,2,4-triazole-3-thione with 1-chloro-2,3-epoxypropane under specific conditions. The compound can be sourced from various chemical suppliers and is characterized by its distinct molecular structure.
This compound is classified as an organochlorine and a triazole derivative. Its molecular formula is , with a molecular weight of approximately 207.68 g/mol. The IUPAC name is 1-chloro-1-[(1H-1,2,4-triazol-3-yl)thio]propan-2-ol.
The synthesis of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol can be achieved through several methods:
The reaction typically proceeds via an SN2 mechanism where the nucleophile (the sulfur atom in the triazole-thione) attacks the electrophilic carbon in the epoxide, leading to ring opening and formation of the desired product.
The molecular structure of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 207.68 g/mol |
IUPAC Name | 1-chloro-1-[ (1H-1,2,4-triazol-3-yl)thio]propan-2-ol |
InChI | InChI=1S/C6H10ClN3OS/c1-3(11)5(7)12... |
Canonical SMILES | CC(C(Cl)C(C)O)N=N=C(N=C(N)=N)S |
The compound can undergo various chemical reactions due to its functional groups:
These reactions often require specific conditions such as temperature control and the presence of catalysts to yield optimal results.
The mechanism of action for 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol primarily involves its interaction with biological targets:
Research has indicated potential antimicrobial and antifungal properties due to these interactions.
The physical properties include:
Property | Value |
---|---|
Appearance | Typically a solid or liquid depending on purity |
Solubility | Soluble in organic solvents; limited solubility in water |
Chemical properties include:
Property | Value |
---|---|
Stability | Stable under normal conditions but sensitive to moisture |
Reactivity | Reacts with nucleophiles and can undergo oxidation |
The applications of 1-Chloro-3-((1H-1,2,4-triazol-3-yl)thio)-2-propanol are diverse:
CAS No.: 6709-57-5
CAS No.: 815-91-8
CAS No.: 22638-09-1
CAS No.: 121353-47-7
CAS No.: 121955-20-2